Z-AA-R110-Peg

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

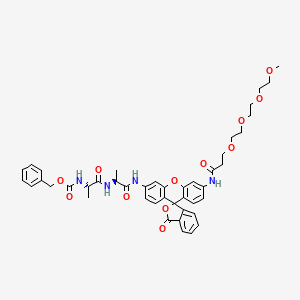

C44H48N4O12 |

|---|---|

Molecular Weight |

824.9 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[6'-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C44H48N4O12/c1-28(45-40(50)29(2)46-43(53)58-27-30-9-5-4-6-10-30)41(51)48-32-14-16-36-38(26-32)59-37-25-31(47-39(49)17-18-55-21-22-57-24-23-56-20-19-54-3)13-15-35(37)44(36)34-12-8-7-11-33(34)42(52)60-44/h4-16,25-26,28-29H,17-24,27H2,1-3H3,(H,45,50)(H,46,53)(H,47,49)(H,48,51)/t28-,29-,44?/m0/s1 |

InChI Key |

ICYRAIZLRHYTNO-VTJRXZELSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)CCOCCOCCOCCOC)C5=CC=CC=C5C(=O)O3)NC(=O)[C@H](C)NC(=O)OCC6=CC=CC=C6 |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)CCOCCOCCOCCOC)C5=CC=CC=C5C(=O)O3)NC(=O)C(C)NC(=O)OCC6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Limited Information Available for Z-AA-R110-Peg, A Putative Elastase Substrate

Given the scarcity of information on Z-AA-R110-Peg, this guide will focus on a closely related and extensively documented compound, Z-DEVD-R110 , as a representative example of a rhodamine 110-based fluorogenic substrate. Z-DEVD-R110 is a well-characterized substrate for caspase-3 and caspase-7, key enzymes in the apoptotic pathway. Understanding the mechanism and application of Z-DEVD-R110 can provide valuable insights for researchers working with similar rhodamine 110-derived substrates.

Mechanism of Action of Z-DEVD-R110: A Fluorogenic Caspase-3/7 Substrate

Z-DEVD-R110 is a non-fluorescent bisamide derivative of the fluorophore rhodamine 110 (R110).[2][3] The core of its mechanism lies in the covalent linkage of two DEVD (Asp-Glu-Val-Asp) peptides to the amino groups of rhodamine 110.[4] This modification effectively quenches the fluorescence of the R110 dye.

In the presence of active caspase-3 or caspase-7, the enzyme recognizes and cleaves the DEVD peptide sequence. This enzymatic cleavage occurs in a two-step process, first yielding a fluorescent monoamide intermediate and then the highly fluorescent rhodamine 110 product.[2][3] The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.

Quantitative Data

The spectral properties of the final fluorescent product, rhodamine 110, are crucial for experimental design and data interpretation.

| Parameter | Wavelength (nm) | Reference |

| Peak Excitation | 496 - 499 | [3][5] |

| Peak Emission | 520 - 521 | [3][5] |

Experimental Protocols: Caspase-3/7 Activity Assay

The following is a generalized protocol for measuring caspase-3/7 activity in cell extracts using Z-DEVD-R110. Specific details may vary based on the experimental setup and available reagents.

Materials:

-

Cells of interest (treated and untreated controls)

-

Lysis buffer

-

Z-DEVD-R110 substrate

-

Assay buffer

-

Fluorometer or fluorescence microplate reader

Methodology:

-

Cell Lysis:

-

Culture and treat cells as required for the experiment.

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a suitable lysis buffer and incubate on ice.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the cell extract.

-

-

Assay Preparation:

-

Prepare a master mix containing the assay buffer and Z-DEVD-R110 substrate.

-

Add the cell extract to a microplate well.

-

Add the master mix to initiate the reaction.

-

-

Fluorescence Measurement:

-

Incubate the microplate at the optimal temperature for the enzyme (typically 37°C).

-

Measure the fluorescence intensity at regular intervals using a fluorometer with excitation at ~499 nm and emission at ~521 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time to determine the reaction rate.

-

The rate of increase in fluorescence is proportional to the caspase-3/7 activity in the sample.

-

References

An In-depth Technical Guide to the Z-AA-R110-Peg Principle for Elastase Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Z-AA-R110-Peg principle for the sensitive detection of elastase activity. This fluorogenic substrate offers significant advantages for research and diagnostic applications by enabling real-time monitoring of elastase, a key serine protease implicated in a variety of inflammatory diseases and cancer.

Core Principle and Mechanism of Action

The this compound probe is a sophisticated chemical tool designed for the specific and sensitive measurement of elastase activity. Its design is based on a tripartite structure:

-

Z-group (Benzyloxycarbonyl): This N-terminal protecting group enhances the substrate's specificity and stability.

-

AA (Dipeptide Sequence): This represents a dipeptide, typically composed of alanine residues (e.g., Ala-Ala), which is specifically recognized and cleaved by elastase. The specificity of the substrate is largely determined by this peptide sequence.

-

R110 (Rhodamine 110): A highly fluorescent dye that is quenched when both of its amino groups are conjugated to the peptide sequence. Upon enzymatic cleavage, the rhodamine 110 fluorophore is released, resulting in a dramatic increase in fluorescence.

-

Peg (Polyethylene Glycol): The PEGylation of the substrate serves to improve its solubility in aqueous buffers and can enhance its pharmacokinetic properties for in vivo applications by increasing its half-life and reducing immunogenicity.[1][2][3]

The fundamental principle of detection lies in the enzymatic hydrolysis of the non-fluorescent bisamide substrate by elastase. In its native state, the this compound molecule is colorless and non-fluorescent. When elastase is present, it recognizes and cleaves the peptide bonds. The initial cleavage event releases a monoamide intermediate, which is fluorescent. A subsequent cleavage fully liberates the rhodamine 110 dye, leading to a significant increase in fluorescence intensity.[4][5] This fluorescence can be monitored in real-time to quantify elastase activity. The excitation and emission maxima for rhodamine 110 are typically around 498 nm and 521 nm, respectively.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for rhodamine 110-based elastase substrates analogous to the "Z-AA-R110" core. It is important to note that the specific peptide sequence and the presence and length of the PEG chain can influence these values. PEGylation generally does not significantly alter the core kinetics of enzyme-substrate interaction but can affect substrate availability and stability in complex biological environments.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| Km | ~140 µM | Human Leukocyte Elastase | MeOSuc-Ala-Ala-Pro-Val-AMC | Thermo Fisher Scientific |

| Km | ~130 µM | Neutrophil Elastase | MeOSuc-AAPV-AFC | Abcam |

| Excitation (λex) | ~498 nm | - | Rhodamine 110 | [5] |

| Emission (λem) | ~521 nm | - | Rhodamine 110 | [5] |

| Purity | ≥95% (by HPLC) | - | (Z-Ala-Ala-Ala-Ala)2Rh110 | AG Scientific |

Detailed Experimental Protocol

This section provides a representative protocol for measuring elastase activity using a this compound substrate in a 96-well plate format.

Materials:

-

This compound substrate

-

Purified elastase (human neutrophil or pancreatic) or cell lysate/supernatant containing elastase

-

Assay Buffer: e.g., 100 mM HEPES, pH 7.4, with 100 mM NaCl and 0.05% (v/v) Tween-20

-

Inhibitor control (optional): e.g., Sivelestat or a specific elastase inhibitor

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with excitation and emission filters for Rhodamine 110 (Ex/Em = ~498/521 nm)

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of the this compound substrate in dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.

-

Protect the stock solution from light and store at -20°C.

-

On the day of the experiment, dilute the stock solution to the desired final working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.

-

-

Enzyme and Sample Preparation:

-

Prepare a stock solution of purified elastase in Assay Buffer.

-

For biological samples (e.g., cell lysates, supernatants), clarify by centrifugation to remove any particulate matter.

-

Prepare serial dilutions of the enzyme or biological sample in Assay Buffer to ensure the reaction rate is within the linear range of the assay.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 25 µL of the diluted enzyme standard or biological sample to the appropriate wells.

-

For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding the substrate.

-

Include a "no enzyme" control (blank) containing only Assay Buffer and substrate to determine background fluorescence.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the diluted this compound substrate to all wells.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at 37°C, with readings taken every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

-

Determine the reaction rate (V0) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Plot the reaction rates against the corresponding enzyme concentrations to generate a standard curve.

-

Calculate the elastase activity in the unknown samples by interpolating their reaction rates from the standard curve.

-

Relevant Signaling Pathway: Neutrophil Elastase in Inflammation

Neutrophil elastase (NE) is a key mediator of inflammation and tissue destruction in various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[6][7] Its release from activated neutrophils at sites of inflammation triggers a cascade of events that perpetuate the inflammatory response. The this compound probe can be a valuable tool to study the activity of NE in these pathological processes.

One of the critical signaling pathways initiated by NE involves the activation of matrix metalloproteinases (MMPs) and the degradation of their natural inhibitors, such as tissue inhibitor of metalloproteinases (TIMPs).[7] This leads to the breakdown of the extracellular matrix (ECM), release of pro-inflammatory cytokines, and further recruitment of inflammatory cells.

Conclusion

The this compound principle provides a robust and sensitive method for the detection and quantification of elastase activity. The fluorogenic nature of the rhodamine 110 core, combined with the specificity of the peptide substrate and the enhanced properties afforded by PEGylation, makes this probe a powerful tool for researchers in both basic science and drug development. Its application can lead to a better understanding of the role of elastase in various diseases and facilitate the discovery of novel therapeutic inhibitors.

References

- 1. Probing the Subcutaneous Absorption of a PEGylated FUD Peptide Nanomedicine via In Vivo Fluorescence Imaging – Kwon Research Group – UW–Madison [pharmacy.wisc.edu]

- 2. PEGylated Peptide-Based Imaging Agents for Targeted Molecular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhodamine-based compounds as fluorogenic substrates for serine proteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Z-AA-R110-Peg: Understanding Fluorescence Activation for Protease Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of the fluorogenic substrate, Z-AA-R110-Peg. We will delve into its mechanism of fluorescence activation, substrate specificity, and the experimental protocols for its use in quantifying protease activity. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this and similar probes in their work.

Introduction to this compound

This compound is a fluorogenic substrate designed to detect the activity of specific proteases. Its molecular structure consists of three key components:

-

Z (Benzyloxycarbonyl): An N-terminal protecting group.

-

AA (L-alanyl-L-alanine): A dipeptide sequence that serves as the recognition site for the target protease.

-

R110 (Rhodamine 110): A highly fluorescent dye that is conjugated to the dipeptide.

-

Peg (Polyethylene glycol): A polymer chain that can be attached to improve solubility and pharmacokinetic properties, although its presence and length can vary between different commercial preparations.

The core principle behind this compound is that the rhodamine 110 fluorophore is quenched when it is doubly conjugated to the dipeptide. Upon enzymatic cleavage of the amide bonds between the dipeptide and the fluorophore, rhodamine 110 is released, resulting in a significant increase in fluorescence. This direct relationship between protease activity and fluorescence signal allows for the sensitive and continuous monitoring of enzymatic reactions.

Mechanism of Fluorescence Activation

The fluorescence activation of this compound occurs in a two-step process upon interaction with a target protease.[1]

-

Initial State (Non-fluorescent): The substrate, a bisamide derivative of rhodamine 110, is essentially non-fluorescent as the fluorophore is quenched by the two attached Z-Ala-Ala peptides.[1]

-

First Cleavage (Fluorescent Intermediate): The protease cleaves one of the Z-Ala-Ala peptides, resulting in a monoamide intermediate. This intermediate product is fluorescent.[1]

-

Second Cleavage (Highly Fluorescent Product): The second Z-Ala-Ala peptide is cleaved, releasing the free rhodamine 110 molecule. The free rhodamine 110 is significantly more fluorescent than the monoamide intermediate.[1]

This sequential release of the fluorophore provides a robust and amplified signal that is directly proportional to the rate of substrate cleavage.

Substrate Specificity and Potential Applications

The dipeptide sequence L-alanyl-L-alanine (Ala-Ala) is a known substrate for elastase , a serine protease.[2][3] Therefore, this compound is primarily designed as a substrate for measuring elastase activity. Elastase is a key enzyme involved in the breakdown of elastin and other extracellular matrix proteins. Its activity is implicated in various physiological and pathological processes, including inflammation, wound healing, and diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

While the primary target is elastase, it is important for researchers to consider potential cross-reactivity with other proteases, as the Ala-Ala sequence may be recognized by other enzymes. The versatility of the rhodamine 110 platform allows for the design of substrates for a wide range of proteases by modifying the peptide sequence. For instance, substrates with the DEVD sequence are used to detect caspase-3 and -7 activity in apoptosis research, while substrates with an AAD sequence can be used for granzyme B.[4]

Quantitative Data

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~496-500 nm | For the final product, rhodamine 110.[1][5] |

| Emission Maximum (λem) | ~520-522 nm | For the final product, rhodamine 110.[1][5] |

| Molecular Weight | ~824.87 g/mol | For the specified structure C44H48N4O12.[2][3] |

| Solubility | Soluble in DMSO | A stock solution of 10 mM in DMSO is a common starting point.[3] |

Note: The exact kinetic constants (Km and kcat) for the interaction of this compound with a specific protease should be determined empirically under the desired experimental conditions.

Experimental Protocols

The following are detailed methodologies for conducting protease activity assays using a rhodamine 110-based substrate. These can be adapted for this compound and other similar fluorogenic probes.

In Vitro Enzyme Assay (e.g., Purified Elastase)

This protocol is designed for measuring the activity of a purified protease in a cell-free system.

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Purified active protease (e.g., human neutrophil elastase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).

-

Enzyme Preparation: Prepare a dilution series of the purified protease in Assay Buffer.

-

Assay Reaction:

-

Add 50 µL of the diluted enzyme samples to the wells of the 96-well plate.

-

To initiate the reaction, add 50 µL of the working substrate solution to each well.

-

Mix gently by shaking the plate.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes. Use an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each enzyme concentration.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

-

Plot V₀ versus enzyme concentration to determine the relationship between enzyme concentration and activity.

-

Cell-Based Assay for Intracellular Protease Activity

This protocol is for measuring the activity of a target protease within intact cells or in cell lysates.

Materials:

-

This compound substrate

-

Cells of interest

-

Cell culture medium

-

Inducing agent (to stimulate protease activity, e.g., an apoptosis inducer for caspase assays)

-

Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the inducing agent or vehicle control for the desired time.

-

-

Cell Lysis (for lysate-based assay):

-

Aspirate the culture medium and wash the cells with PBS.

-

Add 50-100 µL of ice-cold Lysis Buffer to each well and incubate on ice for 10-15 minutes.

-

Centrifuge the plate to pellet cell debris and transfer the supernatant (cell lysate) to a new plate.

-

-

Assay Reaction:

-

Prepare a working solution of this compound in the appropriate Assay Buffer.

-

Add the substrate solution to the cell lysates.

-

-

Fluorescence Measurement:

-

Measure the fluorescence as described in the in vitro assay protocol.

-

-

Intact Cell Assay (for cell-permeable substrates):

-

If the substrate is cell-permeable, it can be added directly to the culture medium of the treated cells.

-

Incubate for the desired time and measure the fluorescence of the intact cells using a plate reader or analyze individual cells by flow cytometry.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways where proteases detectable by rhodamine 110-based substrates play a crucial role, as well as a typical experimental workflow.

Extrinsic Apoptosis Pathway

References

Z-AA-R110-Peg: A Technical Guide to Studying Neutrophil Elastase Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Z-AA-R110-Peg for the study of neutrophil elastase activity. This document details the substrate's mechanism of action, provides structured quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes key biological and experimental processes.

Introduction to Neutrophil Elastase and its Substrate

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, it is released into the extracellular space where it plays a critical role in host defense by degrading proteins of engulfed pathogens.[2] However, excessive or unregulated neutrophil elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), and various cancers, due to its ability to degrade extracellular matrix components.[3][4] This dual role makes neutrophil elastase a significant target for therapeutic intervention and a key biomarker in disease progression.

The substrate, identified more specifically in scientific literature as (Z-Ala-Ala-Ala-Ala)2Rh110, is a highly sensitive fluorogenic substrate used to measure neutrophil elastase activity.[5][6] The "Z" represents a benzyloxycarbonyl group, "Ala" or "A" represents the amino acid alanine, and "Rh110" is rhodamine 110. The "Peg" designation in the initial topic may refer to a polyethylene glycol modification, a common strategy to improve solubility and pharmacokinetic properties of molecules, though a PEGylated version of this specific substrate is not widely documented in the reviewed literature. This guide will focus on the well-characterized (Z-Ala-Ala-Ala-Ala)2Rh110 substrate.

The substrate consists of two tetra-alanine peptide chains linked to a rhodamine 110 molecule. In its native state, the substrate is non-fluorescent. Upon cleavage of the peptide chains by active neutrophil elastase, the highly fluorescent rhodamine 110 is released. The resulting fluorescence can be measured and is directly proportional to the elastase activity.[5]

Quantitative Data

| Substrate Name | Type | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |

| MeOSuc-Ala-Ala-Pro-Val-pNA | Chromogenic | 1.1 mM | 25 | 2.2 x 10⁴ | A commonly used colorimetric substrate. |

| MeOSuc-AAPV-AMC | Fluorogenic | - | - | - | A selective substrate with a fluorescent reporter.[3] |

| Abz-APEEIMRRQ-EDDnp | Fluorogenic (FRET) | - | - | >500-fold greater for HNE than Pr3 | A highly specific FRET substrate.[1] |

This table provides comparative data for other neutrophil elastase substrates to offer context for assay design and interpretation. Specific kinetic constants for this compound should be determined empirically under specific experimental conditions.

Experimental Protocols

The following is a detailed methodology for a typical neutrophil elastase activity assay using (Z-Ala-Ala-Ala-Ala)2Rh110, adapted from commercially available assay kits.[5][9]

Reagent Preparation

-

Assay Buffer: Prepare a suitable assay buffer, typically a Tris or HEPES-based buffer at neutral pH (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl).

-

Substrate Stock Solution: Dissolve (Z-Ala-Ala-Ala-Ala)2Rh110 in dimethylformamide (DMF) to create a stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the stock solution in assay buffer to the final desired concentration (e.g., 100 µM). Prepare this solution fresh before each experiment.

-

Neutrophil Elastase Standard: Reconstitute purified human neutrophil elastase in assay buffer to a known concentration (e.g., 1 mg/mL) to generate a standard curve.

Assay Procedure

-

Standard Curve Preparation: Prepare a serial dilution of the neutrophil elastase standard in assay buffer in a 96-well black microplate. Include a blank control with assay buffer only.

-

Sample Preparation: Prepare biological samples (e.g., cell culture supernatant, plasma, tissue homogenates) in assay buffer. If necessary, dilute samples to ensure the readings fall within the linear range of the standard curve.

-

Reaction Initiation: Add the working substrate solution to all wells (standards and samples).

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light. The incubation time may need to be optimized based on the enzyme concentration in the samples.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 525 nm.[5]

Data Analysis

-

Subtract Background: Subtract the fluorescence reading of the blank from all standard and sample readings.

-

Generate Standard Curve: Plot the background-subtracted fluorescence values of the standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate Sample Activity: Use the equation from the standard curve to calculate the concentration of active neutrophil elastase in the samples. The activity can be expressed in units such as ng/mL or mU/mL.

Visualizations

Experimental Workflow

Caption: Experimental workflow for measuring neutrophil elastase activity.

Signaling Pathways

Neutrophil elastase is involved in complex signaling pathways that contribute to the pathogenesis of various diseases.

A. Neutrophil Elastase Signaling in the Tumor Microenvironment

In cancer, neutrophil elastase can promote tumor progression through several mechanisms, including the activation of pro-proliferative signaling pathways.[10]

Caption: Neutrophil elastase signaling in cancer.

B. Neutrophil Elastase in the Pathogenesis of COPD

In COPD, neutrophil elastase contributes to lung damage by degrading the extracellular matrix and perpetuating inflammation.[4][11]

Caption: Role of neutrophil elastase in COPD pathogenesis.

References

- 1. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neutrophil Elastase Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 4. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. media.iris-biotech.de [media.iris-biotech.de]

- 8. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholar.unair.ac.id [scholar.unair.ac.id]

Z-AA-R110-Peg: A Technical Guide to Substrate Specificity and Enzyme Kinetics for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the fluorogenic substrate Z-AA-R110-Peg, focusing on its substrate specificity, enzyme kinetics, and practical applications in protease activity assays.

Introduction to this compound

This compound is a fluorogenic substrate primarily used for the detection and quantification of elastase activity. Structurally, it consists of a dipeptide, L-alanyl-L-alanine (AA), linked to a rhodamine 110 (R110) fluorophore via a polyethylene glycol (PEG) spacer. The N-terminus of the dipeptide is protected by a benzyloxycarbonyl (Z) group. The substrate is designed to be initially non-fluorescent. Upon enzymatic cleavage of the amide bond between the peptide and the rhodamine 110 moiety, the highly fluorescent R110 is released, providing a direct measure of enzyme activity.

Rhodamine 110-based substrates are known for their high sensitivity, often surpassing that of coumarin-based counterparts like AMC.[1] The spectral properties of the liberated rhodamine 110, with excitation and emission maxima around 497 nm and 520 nm respectively, are compatible with standard fluorescence instrumentation.[2][3]

Substrate Specificity

The primary target for this compound is elastase, a serine protease. Specifically, the alanyl-alanine sequence is recognized and cleaved by neutrophil elastase. While this compound is designed for elastase, it is important to note that proteases can exhibit a degree of promiscuity. Therefore, when working with complex biological samples, the use of specific inhibitors is recommended to confirm that the observed fluorescence is solely due to the activity of the target elastase.

Enzyme Kinetics of Rhodamine 110-Based Substrates

A critical consideration when using rhodamine 110-based substrates is the mechanism of fluorescence generation. Most rhodamine 110 substrates are bis-amides, meaning two peptide chains are attached to the fluorophore. Enzymatic cleavage is a two-step process:

-

Step 1: Cleavage of the first peptide chain results in a mono-amide intermediate, which is fluorescent.

-

Step 2: Cleavage of the second peptide chain releases the free rhodamine 110, which exhibits even stronger fluorescence.

This two-step process can complicate the interpretation of kinetic data. However, if the assay is conducted under conditions where less than 15% of the substrate is hydrolyzed, the fluorescence increase is primarily due to the formation of the mono-amide derivative, simplifying the kinetic analysis.

The inclusion of a PEG linker in the this compound substrate may influence its kinetic properties. PEGylation can affect the solubility, stability, and interaction of the substrate with the enzyme. Studies on other PEGylated molecules have shown that the linker can impact metabolism and pharmacokinetics, potentially leading to faster excretion of metabolites.[4][5] The presence of a PEG linker can also alter the Michaelis-Menten constants (Km and kcat) of an enzyme-substrate interaction by inducing conformational changes in the enzyme.[6]

Quantitative Data

Table 1: Steady-state kinetic parameters for the hydrolysis of various fluorogenic substrates by human neutrophil elastase.

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| MeOSuc-AAPV-AMC | 180 ± 20 | 2.5 ± 0.1 | 1.4 x 10⁴ |

| MeOSuc-AAPA-AMC | 500 ± 50 | 0.8 ± 0.1 | 1.6 x 10³ |

| Abz-APEEIMRRQ-EDDnp | - | - | >500-fold greater for HNE than Pr3 |

Data is illustrative and sourced from studies on similar, but not identical, substrates. The values should be used as a general guide. It is highly recommended that researchers determine the kinetic parameters for their specific experimental conditions.

Experimental Protocols

The following is a generalized protocol for a neutrophil elastase activity assay using a rhodamine 110-based substrate. This should be optimized for specific experimental needs.

Materials:

-

This compound substrate

-

Human Neutrophil Elastase (HNE), purified

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Igepal 630)[7]

-

Inhibitor (optional, for specificity control, e.g., a specific neutrophil elastase inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Prepare a stock solution of Human Neutrophil Elastase in assay buffer. Determine the active enzyme concentration by titration.

-

Prepare serial dilutions of the elastase standard in assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well black microplate, add 50 µL of the elastase standard dilutions or the experimental samples.

-

For background control, use 50 µL of assay buffer without the enzyme.

-

To initiate the reaction, add 50 µL of the this compound substrate solution to all wells. The final substrate concentration should be optimized and ideally be below the Km for linear kinetics.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Subtract the background fluorescence from all readings.

-

Plot the reaction rate (V) against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic cleavage of this compound and a typical experimental workflow for an enzyme kinetics assay.

Caption: Enzymatic cleavage of this compound by elastase.

Caption: General workflow for an elastase kinetics assay.

References

- 1. Enzyme Substrates - Biotium [biotium.com]

- 2. Elastase Substrate, fluorogenic, (Z-AAAA)2Rh110 - 5 mg [anaspec.com]

- 3. Elastase Substrate, fluorogenic, (Z-AAAA)2Rh110 - 5 mg, 5 mg | Labscoop [labscoop.com]

- 4. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. researchgate.net [researchgate.net]

- 7. atsjournals.org [atsjournals.org]

The Application of Z-AA-R110-Peg in Cellular Inflammation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a hallmark of numerous diseases, and the dysregulation of proteolytic enzymes is a key driver of inflammatory processes. Among these, neutrophil elastase (NE), a serine protease released by activated neutrophils, plays a pivotal role in the inflammatory cascade. While Z-AA-R110-Peg is primarily known as a fluorogenic substrate for elastase, its application can be extended to the study of cellular inflammation by enabling the sensitive quantification of elastase activity. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for utilizing this compound and similar substrates in cellular inflammation research.

Neutrophil elastase contributes to inflammation through various mechanisms, including the degradation of extracellular matrix proteins, processing of cytokines and chemokines, and involvement in the formation of neutrophil extracellular traps (NETs).[1][2][3] Consequently, the measurement of elastase activity serves as a valuable biomarker for inflammatory conditions and a target for therapeutic intervention.

Core Principles of this compound as a Fluorogenic Substrate

This compound is a substrate designed for the detection of elastase activity. Its mechanism relies on the enzymatic cleavage of the substrate by elastase, which liberates the highly fluorescent rhodamine 110 (R110) molecule. The resulting fluorescence intensity is directly proportional to the elastase activity in the sample.

The "Peg" (polyethylene glycol) moiety in the molecule is intended to enhance its solubility and potentially reduce non-specific binding within cellular assay systems, although specific data on the effects of PEGylation on this particular substrate's performance in cellular inflammation studies is limited.[4][5]

Data Presentation: Kinetic Parameters of Fluorogenic Elastase Substrates

| Substrate | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| MeOSuc-Ala-Ala-Pro-Val-AMC | Human Neutrophil Elastase | ~200 | 14 | 70,000 | [1] |

| (Z-Ala-Ala)₂-R110 | Human Neutrophil Elastase | N/A | N/A | N/A | [6] |

| MeOSuc-Ala-Ala-Pro-Val-pNA | Human Neutrophil Elastase | ~1100 | 23 | 21,000 | [1] |

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme molecule per second. kcat/Km is a measure of the enzyme's catalytic efficiency. N/A indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides a detailed, adaptable protocol for measuring neutrophil elastase activity in cell culture supernatants using a fluorogenic substrate like this compound.

I. In Vitro Measurement of Elastase Activity in Cell Supernatants

Objective: To quantify the activity of neutrophil elastase released from activated neutrophils in culture.

Materials:

-

This compound or a similar rhodamine-based elastase substrate

-

Human Neutrophil Elastase (for standard curve)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with excitation/emission wavelengths suitable for Rhodamine 110 (Ex/Em ≈ 496/520 nm)

-

Primary human neutrophils or a neutrophil-like cell line (e.g., HL-60)

-

Cell culture medium

-

Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA), N-Formylmethionyl-leucyl-phenylalanine (fMLP))

Procedure:

-

Cell Seeding and Stimulation:

-

Seed primary neutrophils or neutrophil-like cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Incubate the cells under standard cell culture conditions (37°C, 5% CO₂).

-

To induce elastase release, treat the cells with a stimulating agent (e.g., 100 nM PMA or 1 µM fMLP) for a predetermined time course (e.g., 30 minutes to 4 hours). Include an unstimulated control.

-

-

Preparation of Standard Curve:

-

Prepare a stock solution of human neutrophil elastase in Assay Buffer.

-

Perform serial dilutions of the elastase stock solution in Assay Buffer to generate a standard curve (e.g., ranging from 0 to 100 ng/mL).

-

-

Sample Collection:

-

After the stimulation period, centrifuge the cell plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell-free supernatant from each well.

-

-

Enzymatic Reaction:

-

In a new 96-well black, clear-bottom plate, add 50 µL of each supernatant sample and 50 µL of each elastase standard.

-

Prepare the fluorogenic substrate solution by diluting this compound in Assay Buffer to the desired final concentration (typically in the low micromolar range).

-

Initiate the reaction by adding 50 µL of the substrate solution to each well containing the sample or standard.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set for Rhodamine 110 (e.g., Ex/Em = 496/520 nm).[6]

-

-

Data Analysis:

-

Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Subtract the V₀ of the blank (assay buffer + substrate) from all readings.

-

Plot the V₀ of the elastase standards against their corresponding concentrations to generate a standard curve.

-

Determine the elastase concentration in the unknown samples by interpolating their V₀ values from the standard curve.

-

Mandatory Visualizations

Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase is intricately involved in pro-inflammatory signaling pathways. Upon release, it can activate cell surface receptors and cleave various signaling molecules, leading to the production of inflammatory mediators.

References

- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Design, Synthesis, and Application of Fluorogenic Peptide Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of fluorogenic peptide substrates. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of proteases and the discovery of their inhibitors. This guide details the underlying principles of fluorogenic peptide substrate design, provides step-by-step experimental protocols for their synthesis and use, and presents key quantitative data to aid in experimental design and data interpretation.

Introduction to Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are powerful tools for the continuous and sensitive measurement of protease activity. These synthetic peptides are engineered to contain a specific amino acid sequence that is recognized and cleaved by a target protease. This cleavage event leads to a detectable change in fluorescence, providing a real-time readout of enzymatic activity. The two primary designs for these substrates are based on Fluorescence Resonance Energy Transfer (FRET) and environmentally sensitive fluorophores.

FRET-Based Substrates: The most common design involves FRET, where a fluorescent donor (fluorophore) and a quencher molecule are positioned on opposite sides of the protease cleavage site within the peptide.[1][2] In the intact substrate, the close proximity of the donor and quencher allows for the non-radiative transfer of energy from the excited donor to the quencher, resulting in minimal fluorescence emission.[2] Upon enzymatic cleavage of the peptide backbone, the donor and quencher are separated, disrupting FRET and leading to a significant increase in the donor's fluorescence.[1]

Substrates with Fluorogenic Leaving Groups: Another design utilizes a fluorogenic group, such as 7-amino-4-methylcoumarin (AMC), attached to the C-terminus of the peptide.[3] The fluorescence of the AMC group is quenched when it is part of the peptide. Proteolytic cleavage releases the free AMC, which is highly fluorescent.[3]

The high sensitivity and real-time nature of fluorogenic assays make them ideal for a wide range of applications, including enzyme kinetics, high-throughput screening (HTS) for inhibitor discovery, and cellular imaging of protease activity.[4][5]

Principles of Fluorogenic Peptide Substrate Design

The successful design of a fluorogenic peptide substrate hinges on several key considerations:

-

Protease Specificity: The peptide sequence must be selectively recognized and cleaved by the target protease. This is often achieved by incorporating known cleavage site sequences for the protease of interest.

-

Fluorophore and Quencher Selection: The chosen FRET pair must have sufficient spectral overlap between the donor's emission spectrum and the acceptor's (quencher's) absorption spectrum for efficient energy transfer.[6] The selection should also consider the desired excitation and emission wavelengths for the specific application and instrumentation available.

-

Peptide Length and Solubility: The distance between the fluorophore and quencher is critical for efficient FRET and is typically in the range of 10-100 Å.[1][2] The overall peptide composition should also be designed to ensure adequate solubility in aqueous assay buffers.[6]

Below is a diagram illustrating the general workflow for designing and validating a fluorogenic peptide substrate.

Caption: A logical workflow for the design, synthesis, and validation of fluorogenic peptide substrates.

Quantitative Data for Common Fluorogenic Peptide Substrates

The selection of an appropriate fluorogenic substrate is critical for the success of any protease activity assay. The following tables summarize key quantitative data for commonly used FRET pairs and specific fluorogenic peptide substrates for caspases and matrix metalloproteinases (MMPs).

Spectral Properties of Common FRET Pairs

This table provides the excitation (Ex) and emission (Em) wavelengths for frequently used fluorophore-quencher pairs in the design of fluorogenic peptide substrates.[7][8][9]

| Fluorophore (Donor) | Quencher (Acceptor) | Ex (nm) | Em (nm) |

| Trp | Dnp | 280 | 360 |

| Mca | Dnp | 325 | 392 |

| EDANS | DABCYL | 340 | 490 |

| 5-FAM | DABCYL | 485 | 530 |

| 5-FAM | QXL® 520 | 494 | 521 |

| Cy3 | Cy5Q | 550 | 570 |

| Abz | 3-Nitrotyrosine | 320 | 420 |

| Eu(III) Chelate | QSY-7 | 340 | 613 |

Kinetic Constants for Caspase Fluorogenic Substrates

This table presents kinetic data for various fluorogenic peptide substrates used to assay the activity of different caspases.[10][11][12][13]

| Caspase Target | Peptide Sequence | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-1 | Ac-YVAD-AFC | AFC | - | - | - |

| Caspase-3 | Ac-DEVD-AFC | AFC | 9.7 | - | - |

| Caspase-3 | Substrate 2 (with Tb group) | AFC | 10.2 | 0.041 | 4020 |

| Caspase-6 | Ac-VEID-AFC | AFC | 15.6 | 0.003 | 192 |

| Caspase-7 | Ac-DEVD-AFC | AFC | 11 | - | - |

| Caspase-8 | Ac-IETD-AFC | AFC | - | - | - |

| Caspase-3 | Asp-Gly-Val-Asp | MR/Fluorophore | 1.8 | 1.3 | 722,222 |

| Caspase-3 | Asp-Ala-Pro-Asp | MR/Fluorophore | 0.4 | 1.5 | 3,750,000 |

| Caspase-3 | Asp-Leu-Pro-Asp | MR/Fluorophore | 0.2 | 1.3 | 6,500,000 |

| Caspase-3 | Asp-Val-Pro-Asp | MR/Fluorophore | 0.4 | 3.2 | 8,000,000 |

| Caspase-7 | Asp-Gly-Val-Asp | MR/Fluorophore | 1.5 | 0.2 | 133,333 |

| Caspase-7 | Asp-Ala-Pro-Asp | MR/Fluorophore | 3.2 | 1.5 | 468,750 |

| Caspase-7 | Asp-Leu-Pro-Asp | MR/Fluorophore | 1.4 | 0.5 | 357,143 |

| Caspase-7 | Asp-Val-Pro-Asp | MR/Fluorophore | 1.2 | 0.5 | 416,667 |

AFC: 7-amino-4-trifluoromethylcoumarin; MR: Magic Red. Note that kcat values from different sources may be reported in min⁻¹ and have been converted to s⁻¹ for consistency where possible.

Kinetic Constants for MMP Fluorogenic Substrates

This table provides kinetic data for various fluorogenic peptide substrates targeting different matrix metalloproteinases.[8][14][15]

| MMP Target | Peptide Sequence | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| MMP-1 | Dnp-Pro-Leu-Ala-Leu-Trp-Ala-Arg | Trp/Dnp | - | - | 2,300 |

| MMP-3 | Dnp-Pro-Leu-Ala-Leu-Trp-Ala-Arg | Trp/Dnp | - | - | 19,000 |

| MMP-1 | Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ | Mca/Dnp | - | - | 990 |

| MMP-2 | Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ | Mca/Dnp | - | - | 54,000 |

| MMP-3 | Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ | Mca/Dnp | - | - | 59,400 |

| MMP-9 | Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ | Mca/Dnp | - | - | 55,300 |

| MMP-3 | Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ | Mca/Dnp | - | - | 218,000 |

| MMP-9 | Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ | Mca/Dnp | - | - | 10,100 |

| MMP-1 | Dabcyl-PCha-G-C(Me)HA-K(5-FAM)-NH₂ | 5-FAM/Dabcyl | - | - | 28,000 |

| MMP-2 | Dabcyl-PCha-G-C(Me)HA-K(5-FAM)-NH₂ | 5-FAM/Dabcyl | - | - | 29,000 |

| MMP-3 | Dabcyl-PCha-G-C(Me)HA-K(5-FAM)-NH₂ | 5-FAM/Dabcyl | - | - | 52 |

| MMP-8 | Dabcyl-PCha-G-C(Me)HA-K(5-FAM)-NH₂ | 5-FAM/Dabcyl | - | - | NA |

| MMP-9 | Dabcyl-PCha-G-C(Me)HA-K(5-FAM)-NH₂ | 5-FAM/Dabcyl | - | - | 850,000 |

| MMP-13 | Dabcyl-PCha-G-C(Me)HA-K(5-FAM)-NH₂ | 5-FAM/Dabcyl | - | - | 2,100,000 |

| MMP-14 | Dabcyl-PCha-G-C(Me)HA-K(5-FAM)-NH₂ | 5-FAM/Dabcyl | - | - | 1,900 |

Mca: (7-methoxycoumarin-4-yl)acetyl; Dnp: 2,4-dinitrophenyl; Nva: norvaline; PCha: β-cyclohexylalanine; C(Me)HA: (N-methyl)-β-homoalanine; 5-FAM: 5-carboxyfluorescein. NA: Not Attempted.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and use of fluorogenic peptide substrates.

Solid-Phase Peptide Synthesis (SPPS) of a Fluorogenic Peptide

This protocol outlines the manual synthesis of a generic FRET-based peptide with a C-terminal fluorophore (e.g., EDANS) and an N-terminal quencher (e.g., DABCYL) using Fmoc chemistry.[16][17][18][19]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

EDANS-preloaded resin (or EDANS to be coupled in solution post-synthesis)

-

DABCYL-succinimidyl ester

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain and repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) in DMF.

-

Add DIC (3 eq.) and Oxyma Pure (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

-

Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is absent).

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

N-terminal Quencher Labeling:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Dissolve DABCYL-succinimidyl ester (2 eq.) and diisopropylethylamine (DIEA) (4 eq.) in DMF.

-

Add the DABCYL solution to the resin and shake overnight in the dark.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

C-terminal Fluorophore Labeling (if not using pre-loaded resin): If a C-terminal fluorophore like EDANS is to be attached, it is often incorporated as the first building block on the resin.[20]

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

HPLC Purification of the Fluorogenic Peptide

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[21][22][23][24]

Materials:

-

Crude fluorogenic peptide

-

HPLC system with a preparative C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small percentage of Solvent B if necessary for solubility. Filter the sample through a 0.22 µm syringe filter.

-

HPLC Method:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% Solvent B over 30 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution profile at a wavelength suitable for detecting the peptide backbone (e.g., 220 nm) and the fluorophore/quencher.

-

-

Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and freeze-dry them to obtain the purified peptide as a powder.

Enzyme Kinetics Assay

This protocol describes a typical enzyme kinetics experiment to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for a protease using a fluorogenic substrate.[4][25][26][27][28]

Materials:

-

Purified protease of known concentration

-

Purified fluorogenic peptide substrate

-

Assay buffer (optimized for the specific protease)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a Substrate Dilution Series: Prepare a series of dilutions of the fluorogenic substrate in the assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Km.

-

Prepare Enzyme Solution: Dilute the protease to the desired final concentration in the assay buffer. Keep the enzyme on ice.

-

Set up the Assay Plate:

-

Add a fixed volume of each substrate dilution to multiple wells of the 96-well plate (e.g., in triplicate).

-

Include control wells with substrate but no enzyme to measure background fluorescence.

-

-

Initiate the Reaction:

-

Add a fixed volume of the diluted enzyme solution to the substrate-containing wells to start the reaction.

-

Mix the contents of the wells thoroughly but gently.

-

-

Measure Fluorescence:

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore. Collect data at regular intervals (e.g., every 30 seconds) for a set period.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to molar concentration of the product using a standard curve of the free fluorophore.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Vmax and Km.

-

Calculate kcat using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.

-

Signaling Pathways and Applications

Fluorogenic peptide substrates are invaluable for dissecting the roles of proteases in complex biological signaling pathways.

Caspase Activation Cascade in Apoptosis

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases called caspases. The activation of caspases occurs in a hierarchical cascade, with initiator caspases (e.g., caspase-8 and -9) activating executioner caspases (e.g., caspase-3, -6, and -7).[5][29][30][31] Fluorogenic substrates with specific peptide sequences can be used to monitor the activity of individual caspases in this pathway.

Caption: The caspase activation cascade in apoptosis, highlighting specific fluorogenic substrates for key caspases.

Matrix Metalloproteinase (MMP) Activation and Activity

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[32][3][33] Their activity is tightly regulated and is implicated in various physiological processes, such as wound healing and tissue remodeling, as well as in diseases like cancer and arthritis.[34][35] Fluorogenic substrates are widely used to study MMP activity and to screen for MMP inhibitors.

Caption: A simplified diagram of MMP activation and its role in ECM degradation, with the application of a fluorogenic substrate.

High-Throughput Screening (HTS) of Protease Inhibitors

Fluorogenic peptide substrates are ideally suited for HTS campaigns to identify novel protease inhibitors. The robust and sensitive nature of the fluorescence-based readout allows for the rapid screening of large compound libraries.

Caption: A typical workflow for a high-throughput screening campaign to identify protease inhibitors using a fluorogenic substrate assay.

Conclusion

Fluorogenic peptide substrates have become indispensable tools in protease research and drug discovery. Their high sensitivity, continuous readout, and adaptability to high-throughput formats have significantly advanced our understanding of protease function and have accelerated the identification of novel therapeutic agents. This guide provides a foundational understanding of the principles, data, and protocols associated with these powerful reagents, empowering researchers to effectively design, synthesize, and utilize them in their scientific endeavors.

References

- 1. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]

- 2. biozyme-inc.com [biozyme-inc.com]

- 3. mdpi.com [mdpi.com]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. abeomics.com [abeomics.com]

- 6. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FRET Substrates-HongTide Biotechnology [hongtide.com]

- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cpcscientific.com [cpcscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biozyme-inc.com [biozyme-inc.com]

- 15. Design and characterization of a fluorogenic substrate selectively hydrolyzed by stromelysin 1 (matrix metalloproteinase-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. luxembourg-bio.com [luxembourg-bio.com]

- 20. researchgate.net [researchgate.net]

- 21. bachem.com [bachem.com]

- 22. peptide.com [peptide.com]

- 23. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 24. HPLC Purification of Peptides protocol v1 [protocols.io]

- 25. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nrel.colostate.edu [nrel.colostate.edu]

- 28. jasco-global.com [jasco-global.com]

- 29. Real-time monitoring of caspase cascade activation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 32. MT1-MMP activatable fluorogenic probes with enhanced specificity via high-affinity peptide conjugation for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Tumor Targeting of MMP-2/9 Activatable Cell-Penetrating Imaging Probes Is Caused by Tumor-Independent Activation | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 34. MT1-MMP activatable fluorogenic probes with enhanced specificity via high-affinity peptide conjugation for tumor imaging - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 35. researchgate.net [researchgate.net]

A Technical Guide: Z-AA-R110-Peg vs. FRET-Based Substrates for Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two prominent classes of fluorogenic substrates used in protease activity assays: the rhodamine 110-based substrate, Z-AA-R110-Peg, and Förster Resonance Energy Transfer (FRET)-based substrates. This guide will delve into their core mechanisms, present available quantitative data, and provide detailed experimental protocols to assist researchers in selecting the optimal substrate for their specific applications in basic research and drug discovery.

Introduction: The Need for Sensitive Protease Assays

Proteases play a critical role in a vast array of physiological and pathological processes, making them significant targets for drug development. The accurate and sensitive measurement of protease activity is paramount for understanding their function and for the discovery of novel inhibitors. Fluorogenic substrates have emerged as powerful tools for this purpose, offering high sensitivity and real-time monitoring of enzyme kinetics. This guide focuses on two advanced types of fluorogenic substrates: this compound, a PEGylated dipeptide substrate based on the highly fluorescent rhodamine 110 dye, and FRET-based substrates, which utilize the principle of energy transfer between two fluorophores.

Mechanism of Action

This compound: A Rhodamine 110-Based Substrate

This compound, chemically known as N-CBZ-L-alanyl-L-alanine amide of rhodamine 110 with a polyethylene glycol (PEG) linker, is a substrate primarily for elastase. Its mechanism relies on the principle of fluorescence quenching and dequenching.

-

Quenched State: In its intact form, the rhodamine 110 core is chemically modified with two L-alanine residues, which quenches its inherent fluorescence.

-

Enzymatic Cleavage: Upon encountering its target protease, such as neutrophil elastase, the enzyme cleaves the amide bonds linking the alanine residues to the rhodamine 110 core.

-

Fluorescence Emission: The release of the peptide chains results in the generation of the highly fluorescent rhodamine 110 molecule. The intensity of the emitted fluorescence is directly proportional to the enzymatic activity.

The inclusion of a PEG linker in this compound can improve solubility and potentially reduce non-specific interactions.

FRET-Based Substrates

FRET-based substrates consist of a donor fluorophore and an acceptor fluorophore (or quencher) linked by a peptide sequence that is specifically recognized and cleaved by the target protease. The mechanism is based on the distance-dependent transfer of energy between the two fluorophores.

-

FRET State: In the intact substrate, the donor and acceptor are in close proximity (typically 1-10 nm), allowing for efficient FRET to occur. When the donor is excited, it non-radiatively transfers its energy to the acceptor. If the acceptor is a quencher, the fluorescence is suppressed. If the acceptor is another fluorophore, it will emit light at its characteristic longer wavelength.

-

Enzymatic Cleavage: The target protease cleaves the peptide linker, causing the donor and acceptor to diffuse apart.

-

Signal Generation: With the increase in distance, FRET is disrupted. This results in an increase in the donor's fluorescence emission and a decrease in the acceptor's emission (if it was a fluorophore). This change in the fluorescence signal is used to measure protease activity.

Quantitative Data Presentation

Direct head-to-head comparative studies of this compound and FRET-based substrates for the same protease under identical conditions are limited in the public domain. However, we can compile and compare representative quantitative data for each substrate class from various studies. It is crucial to note that direct comparison of kinetic parameters between different studies should be done with caution due to variations in experimental conditions (e.g., buffer composition, pH, temperature).

Table 1: Representative Kinetic Parameters for Rhodamine 110-Based Substrates for Serine Proteases

| Substrate | Protease | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| (Z-AAAA)2-Rh110 | Neutrophil Elastase | Data not readily available | Data not readily available | Data not readily available | [1] |

| (Cbz-Arg-NH)2-Rhodamine | Trypsin | 1.8 | 1.9 | 1.1 x 106 | [2] |

| (Cbz-Arg-NH)2-Rhodamine | Plasmin | 1.3 | 4.3 | 3.3 x 106 | [2] |

| (Cbz-Phe-Arg-NH)2-Rhodamine | Plasmin | 0.4 | 4.0 | 1.0 x 107 | [2] |

Table 2: Representative Kinetic Parameters for FRET-Based Substrates for Neutrophil Elastase

| Substrate | Donor/Acceptor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Abz-APEEIMRRQ-EDDnp | Abz/EDDnp | 2.3 | 1.5 | 6.5 x 105 | [3] |

| CFP-linker-YFP (Biosensor I) | CFP/YFP | 0.17 ± 0.04 | 0.013 ± 0.001 | 7.6 x 104 | [4] |

| CFP-linker-YFP (Biosensor II) | CFP/YFP | 0.22 ± 0.04 | 0.012 ± 0.001 | 5.5 x 104 | [4] |

| CFP-linker-YFP (Biosensor III) | CFP/YFP | 0.20 ± 0.02 | 0.012 ± 0.001 | 6.0 x 104 | [4] |

| CFP-linker-YFP (Biosensor IV) | CFP/YFP | 0.21 ± 0.04 | 0.013 ± 0.001 | 6.2 x 104 | [4] |

Key Performance Characteristics:

-

Sensitivity: Rhodamine 110-based substrates are reported to be 50- to 300-fold more sensitive than analogous 7-amino-4-methylcoumarin (AMC)-based substrates[2]. FRET-based probes also offer high sensitivity, with the ability to detect subnanomolar concentrations of proteases[5]. The overall sensitivity of a FRET assay is dependent on the choice of the donor-acceptor pair and the quantum yields of the fluorophores.

-

Signal-to-Noise Ratio: Rhodamine 110 substrates generally exhibit a high signal-to-noise ratio due to the large increase in fluorescence upon cleavage[6]. For FRET substrates, the signal-to-noise ratio is influenced by factors such as the efficiency of quenching in the intact state and the background fluorescence of the components[7]. The use of "dark quenchers" in FRET substrates can significantly improve the signal-to-noise ratio by minimizing background fluorescence[8].

-

Kinetic Analysis: Asymmetric rhodamine 110 substrates, where only one peptide sequence is cleaved, offer simpler reaction kinetics compared to symmetric bis-amide substrates which undergo a two-step cleavage process[9]. FRET-based assays allow for real-time kinetic analysis by continuously monitoring the change in fluorescence.

Experimental Protocols

Neutrophil Elastase Activity Assay using this compound

This protocol is a general guideline for measuring neutrophil elastase activity using a rhodamine 110-based substrate like (Z-Ala-Ala-Ala-Ala)₂Rh110, which is structurally similar to this compound.

Materials:

-

Human Neutrophil Elastase

-

(Z-Ala-Ala-Ala-Ala)₂Rh110 substrate (or this compound)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 500 mM NaCl and 0.05% Triton X-100)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ≈ 490/520 nm)

Procedure:

-

Prepare Reagents:

-

Reconstitute the neutrophil elastase to a stock concentration in assay buffer.

-

Dissolve the (Z-Ala-Ala-Ala-Ala)₂Rh110 substrate in DMSO to create a stock solution.

-

-

Set up the Assay:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 10 µL of various concentrations of the neutrophil elastase to the wells.

-

Include a negative control with assay buffer instead of the enzyme.

-

-

Initiate the Reaction:

-

Prepare a working solution of the substrate by diluting the stock solution in assay buffer.

-

Add 40 µL of the substrate working solution to each well to initiate the reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (V) from the linear portion of the fluorescence versus time curve.

-

Plot the reaction rate against the substrate concentration to determine Km and Vmax using the Michaelis-Menten equation.

-

Neutrophil Elastase Activity Assay using a FRET-Based Substrate

This protocol describes a general procedure for a neutrophil elastase assay using a FRET substrate with a donor and a quencher.

Materials:

-

Human Neutrophil Elastase

-

FRET substrate for neutrophil elastase (e.g., Abz-APEEIMRRQ-EDDnp)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 0.01% Tween-20)

-

96-well black microplate

-

Fluorescence microplate reader (with appropriate filters for the donor fluorophore)

Procedure:

-

Prepare Reagents:

-

Reconstitute the neutrophil elastase to a stock concentration in assay buffer.

-

Dissolve the FRET substrate in DMSO to create a stock solution.

-

-

Set up the Assay:

-

Add 80 µL of assay buffer to each well of the 96-well plate.

-

Add 10 µL of various concentrations of the neutrophil elastase to the wells.

-

Include a negative control with assay buffer instead of the enzyme.

-

-

Initiate the Reaction:

-

Prepare a working solution of the FRET substrate by diluting the stock solution in assay buffer.

-

Add 10 µL of the substrate working solution to each well to start the reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity of the donor fluorophore at regular intervals for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear increase in fluorescence over time.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters.

-

Mandatory Visualizations

Signaling Pathway

Caption: Neutrophil Elastase Signaling Pathway leading to CXCL8 (IL-8) expression.

Experimental Workflow

Caption: High-throughput screening workflow for protease inhibitors.

Conclusion

Both this compound and FRET-based substrates are powerful tools for the sensitive and continuous monitoring of protease activity.

-

This compound and other rhodamine 110-based substrates offer the advantage of a large fluorescence signal increase upon cleavage, leading to high sensitivity and an excellent signal-to-noise ratio. The development of asymmetric rhodamine substrates has also simplified kinetic analysis.

-

FRET-based substrates provide a versatile platform that can be tailored to a wide range of proteases by modifying the peptide linker sequence. The ratiometric nature of some FRET assays can help to correct for variations in substrate concentration and instrument settings.

The choice between these two substrate classes will depend on the specific requirements of the assay, including the target protease, the desired level of sensitivity, and the experimental setup. For high-throughput screening applications, the robust signal and simpler kinetics of asymmetric rhodamine 110 substrates may be advantageous. For applications requiring high specificity and the ability to easily design new substrates, the modular nature of FRET-based probes is a significant benefit. Ultimately, empirical validation is recommended to determine the optimal substrate for any given research or drug discovery program.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. scispace.com [scispace.com]

- 3. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A FRET-based biosensor for the detection of neutrophil elastase - Analyst (RSC Publishing) DOI:10.1039/C5AN01747E [pubs.rsc.org]

- 5. Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. media.iris-biotech.de [media.iris-biotech.de]

- 7. Bot Detection [iris-biotech.de]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Elastase Assay using Z-AA-R110-Peg

These application notes provide a detailed protocol for the in vitro measurement of elastase activity using the fluorogenic substrate Z-AA-R110-Peg (N-CBZ-L-alanyl-L-alanine-Arginine-Rhodamine 110-PEG). This assay is intended for researchers, scientists, and drug development professionals investigating elastase activity and screening for potential inhibitors.

Introduction

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, neutrophils release elastase, which plays a crucial role in the degradation of extracellular matrix proteins and bacterial components. While essential for the immune response, unregulated elastase activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Therefore, the quantification of elastase activity and the identification of its inhibitors are critical areas of research.

The this compound assay provides a sensitive and continuous method to measure elastase activity. The substrate consists of a peptide sequence recognized by elastase, linked to a polyethylene glycol (PEG) spacer and the fluorophore Rhodamine 110 (R110). In its native state, the substrate is non-fluorescent. Upon cleavage by elastase, the free R110 is released, producing a bright green fluorescence that can be quantified.

Principle of the Assay

The this compound substrate is specifically cleaved by elastase at the peptide sequence. This enzymatic reaction liberates the Rhodamine 110 fluorophore, which exhibits a strong fluorescence emission at approximately 520 nm when excited at around 496 nm. The rate of fluorescence increase is directly proportional to the elastase activity.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| This compound | Biotium | 10151 | -20°C, protect from light |

| Human Neutrophil Elastase (HNE) | Any reputable supplier | - | -20°C or -80°C |

| Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5) | - | - | 4°C |

| Dimethyl Sulfoxide (DMSO), anhydrous | - | - | Room Temperature |

| 96-well black, flat-bottom microplate | - | - | Room Temperature |

| Fluorescence microplate reader | - | - | - |

| Elastase Inhibitor (optional, for control) | e.g., Sivelestat, SPCK | - | As per supplier |

Experimental Protocols

Reagent Preparation

-